molecular formula C19H19NO2S B192785 Ketotifen N-Oxide CAS No. 88456-70-6

Ketotifen N-Oxide

Cat. No. B192785
CAS RN: 88456-70-6
M. Wt: 325.4 g/mol
InChI Key: FDAHLWKMNJCURA-UHFFFAOYSA-N
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Description

Ketotifen N-Oxide is a metabolite of Ketotifen . Ketotifen is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children .


Synthesis Analysis

The synthesis of N-oxides, such as Ketotifen N-Oxide, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation process .


Molecular Structure Analysis

Ketotifen N-Oxide has a molecular formula of C19H19NO2S . It contains a total of 45 bonds; 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, and 1 ketone (aromatic) .

Scientific Research Applications

Impact on Nitric Oxide Synthase Activity

Ketotifen significantly influences nitric oxide synthase (NOS) activity. It has been shown to increase NOS activity in human colonic mucosa and rat renal tissues. This stimulation is notable in its association with reduced blood pressure and renal vascular resistance in rats, suggesting a unique mechanism of action beyond H1-receptor antagonism (Heyman et al., 1997).

Effects on Allergic Rhinitis and Asthma

In patients with combined allergic rhinitis and asthma syndrome, ketotifen significantly reduced fractional exhaled nitric oxide, indicating its potential in reducing airway inflammation (Li et al., 2017).

Actions on Intestinal Smooth Muscles

Ketotifen has been studied for its effects on the mechanical activity of isolated intestinal smooth muscles. It can induce contractions and inhibit responses to various stimuli in guinea-pig ileum and colon, as well as mouse colon, via non-cholinergic, non-histaminergic mechanisms (Abu-Dalu et al., 1996).

Impact on Reactive Oxygen Species Production

Ketotifen effectively reduces the production of reactive oxygen species from eotaxin-primed human eosinophils, indicating its role in modulating eosinophil oxidative metabolism and potential benefits in treating allergic diseases (Yamada et al., 2003).

Immunologic and Therapeutic Aspects

Ketotifen exhibits various asthma-prophylactic and antiallergic activities, including the prevention of anaphylaxis and mediator release from various cells, suggesting its suitability for long-term prophylaxis of bronchial asthma and other allergic disorders (Craps, 1985).

Influence on Immune Responses in Parasitic Infections

The drug has been studied for its effect on immune responses to Trichinella spiralis larvae in mice, indicating a role in modulating eosinophil numbers and interleukin-5 concentrations, potentially affecting immune responses against parasitic infections (Doligalska, 2000).

Comparative Clinical Studies

Ketotifen's clinical efficacy in treating asthma and allergic disorders has been compared with other medications, highlighting its utility in symptom management and patient acceptance despite potential side effects like sedation and weight gain (Grant et al., 1990).

Future Directions

Ketotifen, the parent compound of Ketotifen N-Oxide, is currently used in various forms, including topical eye drops (Ophthalmic solution) and oral tablets for the treatment of allergic reactions and symptoms . As research continues, there may be potential for additional uses of Ketotifen and its metabolites, including Ketotifen N-Oxide.

properties

IUPAC Name

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHLWKMNJCURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483612
Record name Ketotifen N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketotifen N-Oxide

CAS RN

88456-70-6
Record name Ketotifen N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketotifen N-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Tzvetanov, M Vatsova, A Drenska… - … of Chromatography B …, 1999 - Elsevier
A validated method for determination of total amount of ketotifen (unchanged and conjugated) in human plasma has been presented. An enzyme hydrolysis of conjugated ketotifen was …
Number of citations: 26 www.sciencedirect.com
FQ Alali, BM Tashtoush, NM Najib - Journal of pharmaceutical and …, 2004 - Elsevier
Analytical validation of a new liquid chromatographic–mass spectrometric (LC–MS) method for determination of total amount of ketotifen (unchanged and conjugated) in human plasma …
Number of citations: 36 www.sciencedirect.com
RJ Weaver - 1990 - search.proquest.com
Cytochrome P450, the terminal oxidase of the mixed function oxidase system which metabolises a wide variety of drugs, occurs as a multigene superfamily of different forms. The role of …
Number of citations: 2 search.proquest.com
S Fanali - Journal of Chromatography A, 1996 - Elsevier
… Comparison of ITP and CZE for enantiomer separation of pharmaceutical compounds (chloramphenicol, ketotifen, ketotifen-N-oxide and thioridazine) was also discussed [50]; the …
Number of citations: 396 www.sciencedirect.com
R Vespalec, P Boček - Electrophoresis, 1994 - Wiley Online Library
Capillary electrophoresis is a powerful tool for chiral separation of ionogenic enantiomers in solutions. This article brings an overview of the theory of electrophoretic separations with …
H Nishi, S Terabe - Journal of Chromatography A, 1995 - Elsevier
This review surveys the optical resolution of drugs by capillary electrophoretic (CE) techniques. The CE techniques involve capillary zone electrophoresis, electrokinetic chromatography…
Number of citations: 336 www.sciencedirect.com

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